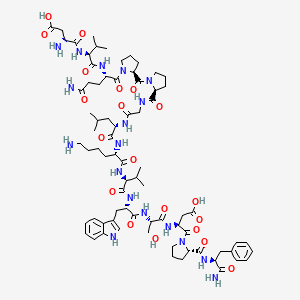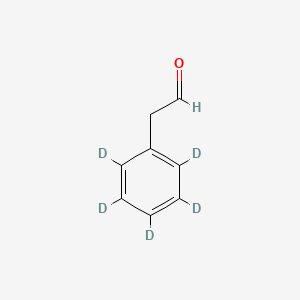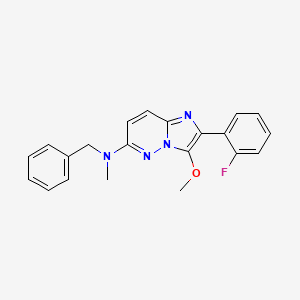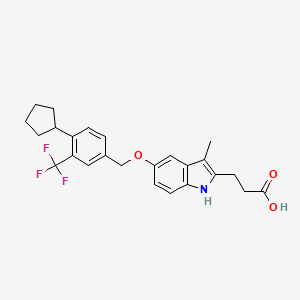
S1P1 agonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S1P1 agonist 6 is a compound that targets the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating immune cell trafficking, vascular development, and other physiological processes. S1P1 agonists are of significant interest in the treatment of various immune-mediated diseases, including multiple sclerosis and inflammatory bowel disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S1P1 agonist 6 typically involves multiple steps, including the preparation of sphingosine derivatives and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
S1P1 agonist 6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
S1P1 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the S1P1 receptor and its interactions with other molecules.
Biology: Investigated for its role in regulating immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating immune-mediated diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the S1P1 receptor .
作用機序
S1P1 agonist 6 exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. These pathways include the activation of G proteins, which in turn regulate various cellular processes such as immune cell trafficking and vascular development .
類似化合物との比較
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Ozanimod: An S1P1 agonist investigated for its potential in treating inflammatory bowel disease.
Ponesimod: A selective S1P1 agonist with a favorable safety profile
Uniqueness
S1P1 agonist 6 is unique in its specific binding affinity and selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in modulating immune cell trafficking and reducing inflammation .
特性
分子式 |
C25H26F3NO3 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid |
InChI |
InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31) |
InChIキー |
OBIAHBIGHIEWPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


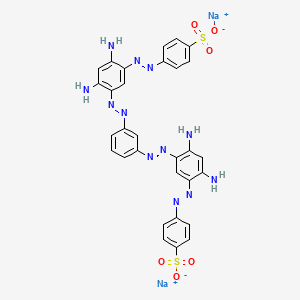
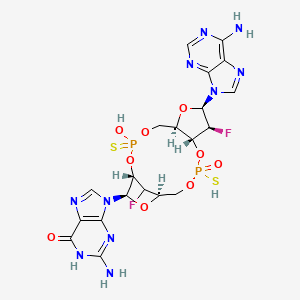
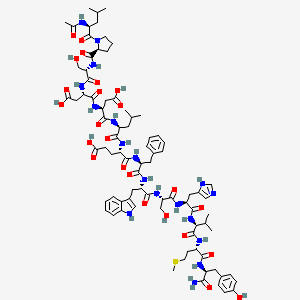
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
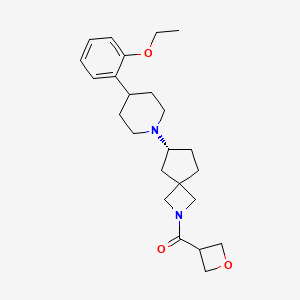
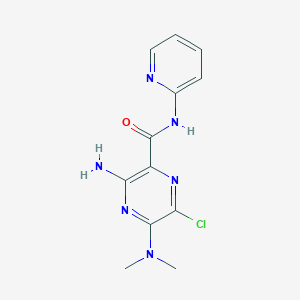
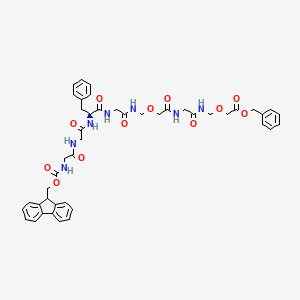
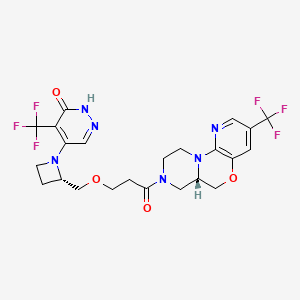
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
